5,6-Dihydroimidazo[1,2-a]pyrimidine
Description
Properties
CAS No. |
170886-30-3 |
|---|---|
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.143 |
IUPAC Name |
5,6-dihydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h2-3,5H,1,4H2 |
InChI Key |
ISNVPJISWWFIPM-UHFFFAOYSA-N |
SMILES |
C1CN2C=CN=C2N=C1 |
Synonyms |
Imidazo[1,2-a]pyrimidine, 5,6-dihydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogs include imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrazine, and imidazo[1,2-c]quinazoline derivatives. These compounds differ in nitrogen positioning, ring saturation, and fused heterocyclic systems, which critically influence their biological activity and synthetic accessibility:
| Compound | Core Structure | Key Structural Features |
|---|---|---|
| 5,6-Dihydroimidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine (5,6-dihydro) | Partially saturated pyrimidine ring; N at 1,2,7 positions |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Fully aromatic; lacks additional pyrimidine N atoms |
| Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine | Pyrazine ring (N at 1,4 positions) |
| 2,3-Dihydroimidazo[1,2-c]quinazoline | Quinazoline-fused system | Expanded tricyclic structure with additional N |
Antitubercular Activity
The antitubercular potency of this compound (compound 24 ) and analogs was evaluated against Mycobacterium tuberculosis (Table 1):
| Compound | MIC (μM) in GAS/7H12 Media | Nitrogen Positioning |
|---|---|---|
| This compound (24 ) | 1–9 | N at 1,2,7 positions |
| Imidazo[1,2-a]pyridine (3 ) | 0.1–0.5 | N at 1,2 positions |
| Imidazo[1,2-c]pyrimidine (25 ) | 1–5 | N at 1,2,8 positions |
| Imidazo[1,2-a]pyrazine (26 ) | 2–9 | N at 1,2,4 positions |
Key Findings :
- Imidazo[1,2-a]pyridines (3 ) exhibit superior potency (sub-micromolar MICs) due to reduced steric hindrance and optimal nitrogen placement .
- Additional nitrogen atoms in pyrimidine/pyrazine analogs reduce potency, likely due to altered hydrogen-bonding interactions with target enzymes .
Antimalarial Activity
5,6-Dihydroimidazo[1,2-a]pyrazine derivatives (e.g., compounds 22, 23) demonstrate nanomolar IC$_{50}$ values against Plasmodium falciparum (Table 2):
| Compound | IC$_{50}$ (nM) 3D7/W2 Strains | Key Substituents |
|---|---|---|
| 22 | 50/34 | 4-Fluorophenyl, 3-fluoroaniline |
| 23 | 50/71 | 3-Fluorophenyl, 4-fluoroaniline |
| 19 | 60/50 | 3,4-Difluorophenyl, p-tolyl |
Q & A
Q. What are the foundational synthetic routes for 5,6-dihydroimidazo[1,2-a]pyrimidine derivatives?
The primary methods involve condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., chalcones, enones) to form the pyrimidine ring . A widely used approach is the three-component reaction of 2-aminoimidazoles with aldehydes and dimedone or 1,3-dimethylbarbituric acid, which simplifies access to the core structure . Microwave-assisted synthesis has also emerged as an efficient method, reducing reaction times (e.g., from hours to minutes) and improving yields (e.g., 63–95% in Grignard-mediated additions) .
Q. How are spectroscopic and crystallographic techniques applied to characterize these compounds?
- 1H/13C NMR and HRMS are standard for structural elucidation, confirming regioselectivity and substituent positioning .
- Single-crystal X-ray diffraction resolves ambiguous structures, as demonstrated for 3,6-dibromoimidazo[1,5-a]pyrimidine, where crystallography validated the bromination pattern .
- FT-IR identifies functional groups like carbonyls or amines, critical for verifying reaction outcomes .
Q. What pharmacological activities are associated with the this compound scaffold?
Early studies highlight neuroprotective (e.g., BACE inhibition for Alzheimer’s disease ), antioxidant , and DNA/BSA binding properties . For instance, derivatives like 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines exhibit strong interactions with biomolecules, as shown via fluorescence quenching and molecular docking .
Advanced Research Questions
Q. How can reaction conditions be optimized to address synthetic challenges like low yields or regioselectivity?
- Microwave irradiation reduces energy consumption and improves yields (e.g., 95% in 6-ethyl-7-methoxy-5-methyl derivatives via flash chromatography) .
- Visible-light photocatalysis enables regioselective functionalization, avoiding traditional harsh conditions .
- One-pot multicomponent reactions streamline synthesis, as seen in a fusion-based method using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxo hexanoate (yields up to 95%) .
Q. What strategies resolve regioselectivity conflicts during functionalization of the core structure?
- Steric and electronic directing groups guide substitutions. For example, electron-withdrawing groups at position 2 enhance reactivity at position 6 .
- Computational modeling (e.g., DFT calculations) predicts reactive sites, aiding in rational design .
- Protecting group strategies , such as using Boc-alanine in multicomponent reactions, prevent unwanted side reactions .
Q. How do computational and biophysical methods elucidate binding mechanisms with biological targets?
- Molecular docking (e.g., AutoDock Vina) identifies key interactions between 5,6-dihydroimidazo derivatives and DNA grooves or BSA subdomains .
- Fluorescence quenching assays quantify binding constants (e.g., for DNA binding), while circular dichroism detects conformational changes in biomolecules .
- MD simulations validate stability of ligand-protein complexes over nanosecond timescales .
Methodological Considerations
-
Synthetic Optimization Table
-
Characterization Workflow
- Synthesis validation : NMR (1H/13C), HRMS.
- Regioselectivity confirmation : X-ray crystallography.
- Biophysical analysis : Fluorescence, CD, docking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

